1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea
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Overview
Description
1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea is a compound that features both an indole and a fluorophenyl group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the fluorophenyl group can enhance the compound’s biological activity and stability .
Preparation Methods
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea typically involves the reaction of tryptamine with a fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane, under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like halogens.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and stability . Pathways involved may include inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
1-(1H-indol-3-yl)ethanone: Known for its antimicrobial properties.
1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethanone: Studied for its anticancer activity. 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea is unique due to the combination of the indole and fluorophenyl groups, which can enhance its biological activity and stability.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-13-7-5-12(6-8-13)9-10-19-17(22)21-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXJPBMTJXUJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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